molecular formula C16H23N5O6 B1265206 cis-zeatin-9-N-glucoside

cis-zeatin-9-N-glucoside

Cat. No. B1265206
M. Wt: 381.38 g/mol
InChI Key: VYRAJOITMBSQSE-SBQJELAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(alpha-D-glucosyl)-cis-zeatin is an N-glycosylzeatin that is cis-zeatin having an alpha-D-glucopyranosyl residue attached at position N-9. It is a N-glycosylzeatin and a glucosyl-N(6)-isopentenyladenine.

Scientific Research Applications

Role in Plant Physiology and Development

  • cis-Zeatin-9-N-Glucoside, primarily regarded as a cytokinin with limited activity, has gained attention due to its substantial presence in maize tissues and its natural metabolic process involving O-glucosylation. This process is facilitated by specific genes like cisZOG1 and cisZOG2, which encode O-glucosyltransferase specific to cis-zeatin. The expression of these genes varies across different plant tissues, contributing to the dynamic cytokinin profiles within the plants. This suggests a crucial role for cis-zeatin and its derivatives in cytokinin homeostasis and, potentially, plant growth and development (Veach, Martin, Mok, Malbeck, Vaňková, & Mok, 2003).
  • In rice, this compound activities were comparable to those of highly active trans-zeatin variants. Notably, genes encoding putative cis-Zeatin-O-glucosyltransferases in rice predominantly facilitated the O-glucosylation of cis-zeatin and its riboside. Transgenic rice lines overexpressing these genes exhibited significant alterations in plant growth traits, implying that this compound and related pathways might have a profound impact on plant growth and developmental processes (Kudo, Makita, Kojima, Tokunaga, & Sakakibara, 2012).

Cytokinin Metabolism and Interaction with Pathogens

  • This compound plays a significant role in the intricate cytokinin metabolism during plant-pathogen interactions. It was observed that the levels of this compound derivatives fluctuate notably in maize leaves upon infection by Colletotrichum graminicola, affecting the cytokinin profile at the infection sites. This modulation of cytokinin metabolism by the pathogen presumably influences the host's physiological responses, highlighting the involvement of cis-zeatin derivatives in plant-pathogen interactions (Behr, Motyka, Weihmann, Malbeck, Deising, & Wirsel, 2012).

Cytokinin Profile in Microalgae

  • The presence of this compound has been detected in various microalgal strains, where it occurs at higher concentrations than its trans isomer. This indicates that cis-zeatin derivatives play a role in the cytokinin profile of these organisms, potentially influencing their growth and physiological processes (Ördög, Stirk, van Staden, Novák, & Strnad, 2004).

Impact on Agronomic Traits

  • Genetic manipulation of zeatin-O-glucosylation in rice, involving the OscZOG1 gene encoding a putative zeatin O-glucosyltransferase, has demonstrated that modulating the levels of cytokinin glucosylation can significantly influence the formation of crucial agronomic traits such as tiller number, panicle branches, and grain number per panicle. This indicates the potential of this compound in agricultural biotechnology to improve crop yields and performance (Shang, Xie, Tian, Wang, & Guo, 2016).

properties

Molecular Formula

C16H23N5O6

Molecular Weight

381.38 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2-/t9-,11-,12+,13-,16+/m1/s1

InChI Key

VYRAJOITMBSQSE-SBQJELAYSA-N

Isomeric SMILES

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-zeatin-9-N-glucoside
Reactant of Route 2
cis-zeatin-9-N-glucoside
Reactant of Route 3
cis-zeatin-9-N-glucoside
Reactant of Route 4
cis-zeatin-9-N-glucoside
Reactant of Route 5
cis-zeatin-9-N-glucoside
Reactant of Route 6
cis-zeatin-9-N-glucoside

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